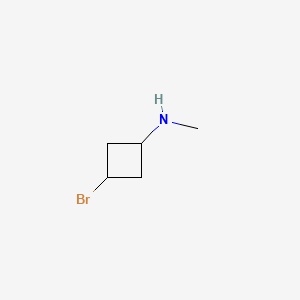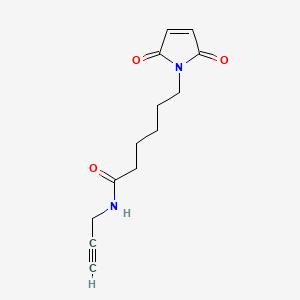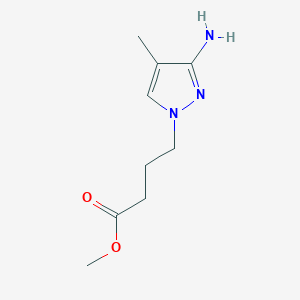
Ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a five-membered ring containing oxygen and nitrogen atoms. This compound is part of the oxadiazole family, known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of acylhydrazines with carboxylic acid derivatives. One common method includes the reaction of ethyl cyanoacetate with cyclobutanecarboxylic acid hydrazide under acidic conditions, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired oxadiazole ring structure .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and other functionalized compounds .
Applications De Recherche Scientifique
Ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anti-infective agent.
Mécanisme D'action
The mechanism of action of ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with microbial cell wall synthesis and protein function .
Comparaison Avec Des Composés Similaires
- Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate
- Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate
- Ethyl 5-p-tolyl-1,3,4-oxadiazole-2-carboxylate
Comparison: Ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it more effective in certain biological applications compared to its analogs .
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-2-13-9(12)7-10-8(14-11-7)6-4-3-5-6/h6H,2-5H2,1H3 |
Clé InChI |
CMUDVIIYXRDURD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC(=N1)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13488881.png)


![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)






![Methyl 5-ethyl-2-isopropyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13488932.png)

amine](/img/structure/B13488948.png)
